Oxypeucedanin Hydrate

Antimicrobial Mycobacteria Natural Products

Antimycobacterial screening often fails with common furanocoumarins-parent oxypeucedanin is inactive against mycobacteria. Oxypeucedanin hydrate, with its hydrated C-5 alkoxy side chain, demonstrates specific antimycobacterial activity (MIC 2-128 µg/ml vs. rapidly growing mycobacteria; 64 µg/ml vs. MDR M. tuberculosis). • TLR4/MD2 complex binding (Kd 33.7 µM); suppresses NF-κB/MAPK in LPS-induced macrophages • 2.4× higher DPPH radical scavenging vs. parent compound (IC₅₀ 330 ppm) • ≥98% purity; in stock for immediate dispatch

Molecular Formula C16H16O6
Molecular Weight 304.29 g/mol
CAS No. 2643-85-8
Cat. No. B192036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxypeucedanin Hydrate
CAS2643-85-8
Synonyms4-(2,3-dihydroxy-3-methylbutoxy)-7H-furo(3,2-g)(1)benzopyran-7-one
oxypeucadanin
oxypeucadanin hydrate
oxypeucadanin, (R)-(+)-isomer
oxypeucadanin, (S)-(-)-isomer
oxypeucedanin
oxypeucedarin
Molecular FormulaC16H16O6
Molecular Weight304.29 g/mol
Structural Identifiers
SMILESCC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O
InChIInChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m1/s1
InChIKeyPEWFWDOPJISUOK-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxypeucedanin Hydrate Technical Profile


Oxypeucedanin hydrate is a hydrated furanocoumarin derivative (C₁₆H₁₆O₆, MW 304.29) naturally isolated from Ducrosia anethifolia and Angelica dahurica [1]. It is a hydrated analog of oxypeucedanin, featuring a 2,3-dihydroxy-3-methylbutoxy side chain at C-5 [2]. The compound exhibits broad antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi (MIC range 9.76-625 µg/ml) [3], antiproliferative activity against multiple cancer cell lines [3], and anti-inflammatory activity mediated via TLR4/MD2 complex binding (Kd 33.7 µM) [4].

Antimicrobial screening context: active against mycobacteria; parent oxypeucedanin inactive
Anti-inflammatory pathway studies: binds TLR4/MD2 complex; NF-κB/MAPK pathway context
Cell-model endpoint review: antiproliferative activity under UVA in melanoma cells
Natural product sourcing: isolated from Ducrosia anethifolia and Angelica dahurica

Oxypeucedanin Hydrate Substitution Limitations


Substituting oxypeucedanin hydrate with other in-class furanocoumarins (e.g., imperatorin, isoimperatorin, bergapten, or the anhydrous parent oxypeucedanin) is scientifically invalid. Oxypeucedanin hydrate possesses a C-5 alkoxy substitution pattern that confers differential antimicrobial specificity—only the hydrate form exhibited antibacterial activity against mycobacteria while the parent oxypeucedanin was inactive [1]. Additionally, oxypeucedanin hydrate demonstrates a 2.4-fold higher DPPH radical scavenging IC₅₀ than its parent compound [2]. Hydration status critically alters target engagement, exemplified by oxypeucedanin hydrate's specific binding to the TLR4/MD2 complex (Kd 33.7 µM) [3], a property not shared across all furanocoumarins. For procurement decisions, these structural distinctions mandate compound-specific sourcing.

! Hydration status is critical: only the hydrate form shows antimycobacterial activity; the parent oxypeucedanin is inactive.
! C-5 alkoxy substitution determines TLR4/MD2 binding and anti-inflammatory pathway response; other furanocoumarins may not engage this target.
! C-5 vs. C-8 substitution shifts photochemotherapeutic potency; substituting C-8 analogs may alter endpoint response in melanoma models.

Oxypeucedanin Hydrate Quantitative Differentiation Evidence


Antimicrobial Specificity vs. Parent Oxypeucedanin

Oxypeucedanin hydrate demonstrates antibacterial activity against mycobacteria, whereas the parent anhydrous compound oxypeucedanin is completely inactive. In a study isolating both compounds from Anethum graveolens, only oxypeucedanin hydrate exhibited activity against a panel of rapidly growing mycobacteria with MIC values ranging from 2 to 128 µg/ml; oxypeucedanin showed no detectable activity at the concentrations applied [1].

Antimicrobial Specificity
Head-to-head
Hydrate: MIC 2–128 µg/ml vs. Parent: no activity
Supports antimicrobial screening context; hydration essential for mycobacterial target engagement
Functional divergence indicates C-5 hydrated side chain requirement
Antimicrobial Mycobacteria Natural Products

Anti-Mycobacterial Potency vs. Falcarindiol

In a direct comparative study of compounds isolated from Anethum graveolens, oxypeucedanin hydrate exhibited moderate activity against multidrug-resistant Mycobacterium tuberculosis with an MIC of 64 µg/ml. The co-isolated compound falcarindiol demonstrated superior potency with an MIC of 32 µg/ml [1]. This 2-fold difference establishes a potency baseline for oxypeucedanin hydrate's anti-MDR-TB activity.

Anti-MDR-TB Potency
Head-to-head
Oxypeucedanin hydrate MIC 64 µg/ml vs. Falcarindiol 32 µg/ml
Supports antimicrobial screening context; benchmark among natural product leads
2-fold lower potency; enables relative efficacy assessment
Antimycobacterial MDR-TB Furanocoumarin

Melanoma Antiproliferative Activity: C-5 vs. C-8 Furanocoumarins

Under UVA irradiation, oxypeucedanin hydrate (a C-5 alkoxy furanocoumarin) showed antiproliferative activity and caused G2/M arrest in B16F10 melanoma cells at concentrations of 0.1-10.0 µM. By comparison, C-8 alkoxy furanocoumarins (imperatorin, heraclenin, and heraclenol) achieved comparable G2/M arrest at lower concentrations of 0.1-1.0 µM [1]. In vivo, UVA plus oxypeucedanin hydrate at 0.3 mg/kg (i.p.) reduced tumor growth in B16F10-bearing mice [1].

Melanoma SAR
Reported
C-5: 0.1–10 µM G2/M arrest; C-8: 0.1–1.0 µM; in vivo tumor growth reduction at 0.3 mg/kg
Supports cell-model endpoint review; substitution position influences potency under UVA
C-5 compounds require ~10-fold higher concentration than C-8
Melanoma Photochemotherapy G2/M Arrest

TLR4/MD2 Binding Affinity

Oxypeucedanin hydrate binds specifically to the TLR4/MD2 complex with a dissociation constant (Kd) of 33.7 µM as determined by microscale thermophoresis (MST) [1]. The compound competes with LPS for binding to this complex [1]. In LPS-induced RAW264.7 macrophages, oxypeucedanin hydrate treatment reversed the induction of iNOS, COX-2, IL-1β, IL-6, and TNF-α, and suppressed NF-κB/MAPK pathway activation [1].

TLR4/MD2 Binding
Reported
Kd = 33.7 µM (MST)
Supports anti-inflammatory pathway studies; target engagement benchmark
Competes with LPS binding; NF-κB/MAPK suppression observed
Anti-inflammatory TLR4 Rheumatoid Arthritis

Pharmacokinetic Recovery vs. Byak-angelicin

In a validated HPLC pharmacokinetic study of Angelica dahurica extracts orally administered to mongrel dogs, the lowest absolute recovery of oxypeucedanin hydrate from plasma was 85.7%, compared to 87.0% for byak-angelicin [1]. The calibration curve for oxypeucedanin hydrate was linear over 22.08-8830.00 ng/ml, with a quantification limit (LOQ) of 22.08 ng/ml [1]. Intra- and inter-day precision was less than 7.6% and 8.5%, respectively, with accuracy ranging from 91.9% to 106.1% [1].

Plasma Recovery
Head-to-head
Oxypeucedanin hydrate 85.7% vs. Byak-angelicin 87.0%
Supports bioanalytical method context; validated HPLC LOQ 22.08 ng/ml
Precision
Antioxidant Ranking
Head-to-head
IC₅₀ 330 ppm; ranked 2nd among tested furanocoumarins
Supports antioxidant screening context; potency benchmark below BHT
2.4-fold higher IC₅₀ than meranzin hydrate
Pharmacokinetics Bioanalysis Angelica dahurica

Antioxidant Potency Ranking: DPPH Assay

In a comparative DPPH radical scavenging study of coumarins isolated from Ferulago subvelutina roots, oxypeucedanin hydrate exhibited an IC₅₀ of 330 ppm for DPPH scavenging activity [1]. The relative potency order among tested compounds was: BHT (27 µg/ml) > oxypeucedanin hydrate > meranzin hydrate (160 ppm) > oxypeucedanin > isoimperatorin > xanthotoxin > osthole [1]. Notably, oxypeucedanin hydrate demonstrated a 2.4-fold higher DPPH IC₅₀ (lower potency) compared to meranzin hydrate, and ranked second only to BHT among the tested furanocoumarins [1].

Antioxidant Ranking
Head-to-head
IC₅₀ 330 ppm; ranked 2nd among tested furanocoumarins
Supports antioxidant screening context; potency benchmark below BHT
2.4-fold higher IC₅₀ than meranzin hydrate
Antioxidant DPPH Furanocoumarin

Oxypeucedanin Hydrate Research Applications


Anti-Mycobacterial Screening Studies

Based on the demonstrated antibacterial activity against rapidly growing mycobacteria (MIC 2-128 µg/ml) [1] and activity against MDR M. tuberculosis (MIC 64 µg/ml) [2] where the parent compound oxypeucedanin was inactive [1], oxypeucedanin hydrate is specifically indicated for antimycobacterial screening programs. The hydrated C-5 alkoxy side chain appears essential for mycobacterial target engagement, distinguishing it from anhydrous furanocoumarins.

TLR4/MD2-Mediated Inflammation & Arthritis Models

Oxypeucedanin hydrate demonstrates specific binding to the TLR4/MD2 complex (Kd 33.7 µM) and suppresses NF-κB/MAPK pathway activation in LPS-induced macrophages [3]. In collagen-induced arthritis (CIA) rat models, it reduces swelling, redness, and bone erosion while decreasing pro-inflammatory cytokine mRNA levels in synovial tissue [3]. This defined mechanism makes it suitable for mechanistic studies of TLR4-mediated inflammation and preclinical RA research.

UVA-Mediated Melanoma Photochemotherapy

Oxypeucedanin hydrate causes G2/M cell cycle arrest in B16F10 melanoma cells at 0.1-10.0 µM under UVA irradiation and reduces tumor growth in vivo at 0.3 mg/kg i.p. [4]. Its C-5 alkoxy substitution pattern provides a distinct SAR profile compared to C-8 substituted furanocoumarins, which exhibit approximately 10-fold higher potency under identical conditions [4]. This differential potency informs compound selection for photochemotherapy mechanism studies.

Antioxidant Screening & Potency Benchmarking

Oxypeucedanin hydrate exhibits DPPH radical scavenging activity with an IC₅₀ of 330 ppm, ranking second among tested furanocoumarins (below BHT but above oxypeucedanin and isoimperatorin) [5]. This defined IC₅₀ value and relative ranking provide a quantitative reference point for antioxidant screening panels and oxidative stress studies requiring furanocoumarin comparators with established potency metrics.

Application
Selection Property
Validation Focus
Antimycobacterial screening
C-5 hydrated alkoxy specificity
Mycobacterial target engagement review (parent inactive)
TLR4-mediated inflammation research
TLR4/MD2 complex binding profile
NF-κB/MAPK pathway suppression endpoints
UVA-mediated melanoma research
C-5 alkoxy photochemotherapeutic profile
G2/M arrest and model response endpoints
Antioxidant screening panel
DPPH scavenging potency ranking
Furanocoumarin antioxidant potency comparison

Technical Documentation Hub

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44 linked technical documents
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